2-Amino-4,6-dichloro-3-hydroxybenzamide

Description

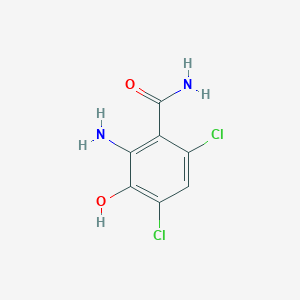

2-Amino-4,6-dichloro-3-hydroxybenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with amino (–NH₂), hydroxy (–OH), and dichloro (–Cl₂) functional groups at positions 2, 3, and 4/6, respectively. This compound’s unique substitution pattern confers distinct physicochemical and biological properties, making it a subject of interest in pharmaceutical and materials science research.

Properties

Molecular Formula |

C7H6Cl2N2O2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

2-amino-4,6-dichloro-3-hydroxybenzamide |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-2-1-3(9)6(12)5(10)4(2)7(11)13/h1,12H,10H2,(H2,11,13) |

InChI Key |

VWKCNPKVEJRMHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)N)C(=O)N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-amino-4,6-dichloro-3-hydroxybenzamide exhibits notable antimicrobial properties. Its structural features allow it to interact with biological targets, potentially inhibiting the growth of various pathogens. Preliminary studies suggest efficacy against bacterial strains, making it a candidate for antibiotic development.

Anti-inflammatory Properties

The compound has been studied for its potential as an anti-inflammatory agent. It may interact with enzymes involved in inflammatory processes, which could lead to therapeutic applications in treating conditions characterized by excessive inflammation.

Neuroprotective Applications

Recent studies have indicated that derivatives of this compound may possess neuroprotective effects. These compounds are being explored for their ability to inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Agricultural Applications

Pesticide Development

The compound's biological activity extends to agricultural applications, particularly in developing pesticides. Its ability to inhibit specific microbial pathways makes it a potential candidate for creating environmentally friendly agricultural chemicals that target pests without harming beneficial organisms .

Biochemical Research

Biochemical Pathway Studies

In laboratory settings, this compound is utilized as a research reagent to study various biochemical pathways and interactions. Its reactivity due to the functional groups present allows researchers to explore its role in metabolic processes and enzyme interactions.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective effects of derivatives of this compound found that these compounds significantly inhibited acetylcholinesterase activity in vitro. The most effective derivative showed an IC50 value indicating strong potential for therapeutic use in neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against several pathogenic bacteria. Results demonstrated significant inhibition of bacterial growth at varying concentrations, suggesting its viability as a lead compound for antibiotic development.

Comparison with Similar Compounds

2-Amino-4,6-dichloropyrimidine

- Structure: Pyrimidine ring with amino and dichloro substituents.

- Key Differences : Lacks the hydroxy and benzamide groups present in the target compound.

- Activity: Demonstrates potent inhibition of immune-activated nitric oxide (NO) production in murine peritoneal cells (IC₅₀ = 2–36 μM), with the 5-fluoro derivative showing the highest potency (IC₅₀ = 2 μM) .

- Mechanistic Insight: Dichloro substitution is critical for bioactivity, as dihydroxy analogs (e.g., 2-amino-4,6-dihydroxypyrimidine) are inactive .

2-Amino-4,6-dimethylpyrimidine

- Structure: Pyrimidine with amino and methyl substituents.

- Key Differences : Methyl groups reduce electronegativity compared to chloro substituents.

- Co-Crystal Behavior : Forms co-crystals with diclofenac due to intermediate nitrogen charge (–287 kJ/mol), enabling hydrogen bonding without proton transfer .

2-Aminopyridine

- Structure: Pyridine ring with an amino group.

- Salt Formation : Forms salts with diclofenac due to stronger nitrogen charge, facilitating proton transfer from the carboxylic acid .

Physicochemical Properties and Interactions

Hydrogen Bonding and Solubility

Co-Crystal vs. Salt Formation

- Nitrogen charge magnitude determines interaction outcomes. For example: 2-Amino-4,6-dimethylpyrimidine (charge = –287 kJ/mol) forms co-crystals with diclofenac. 2-Aminopyridine (similar charge) forms salts due to proton transfer .

- The target compound’s hydroxy group may modulate nitrogen charge, influencing its propensity for co-crystal or salt formation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Amino-4,6-dichloro-3-hydroxybenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves amidation of 4,6-dichloro-3-hydroxybenzoic acid followed by amino group introduction via nucleophilic substitution. Reaction efficiency can be enhanced using factorial design to test variables like temperature, solvent polarity, and catalyst loading (e.g., palladium or copper catalysts). Computational tools, such as quantum chemical path searches, can predict optimal conditions (e.g., bond dissociation energies, transition states) to minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals resolved?

- Methodological Answer :

- NMR : Use high-field and NMR to resolve aromatic protons and hydroxyl/amino groups. For overlapping signals (e.g., C4 and C6 carbons), 2D techniques like HSQC or HMBC can clarify connectivity .

- IR : Confirm hydroxyl (3200–3600 cm) and amide (1650–1750 cm) stretches.

- UV-Vis : Monitor electronic transitions for conjugation analysis.

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis or oxidation of the chloro and amide groups .

- Handling : Use PPE (gloves, goggles, lab coats) and fume hoods. Avoid skin contact due to potential toxicity. For waste, segregate halogenated organic waste and use licensed disposal services .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of synthesis pathways for this compound to reduce trial-and-error approaches?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. For example, calculate activation energies for chlorination steps to identify kinetically favorable pathways .

- Machine Learning : Train models on existing benzamide synthesis data to predict solvent-catalyst combinations.

- Feedback Loops : Validate computational predictions with small-scale experiments, iteratively refining parameters like reaction time or stoichiometry .

Q. What strategies are recommended for resolving contradictions in reported solubility or reactivity data across different studies?

- Methodological Answer :

- Controlled Replication : Use factorial design to isolate variables (e.g., pH, ionic strength) affecting solubility. For example, test solubility in DMSO vs. aqueous buffers under standardized conditions .

- Impurity Analysis : Employ HPLC-MS to detect trace byproducts (e.g., dichloro isomers) that may skew reactivity results .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-Aminobenzamide derivatives) to identify trends in substituent effects .

Q. How can researchers optimize the purification of this compound when dealing with structurally similar byproducts?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water:acetonitrile from 95:5 to 70:30) to separate chloro-substituted isomers .

- Recrystallization : Screen solvents (e.g., ethanol-water mixtures) based on differential solubility of the target vs. byproducts.

- Crystallography : Single-crystal X-ray diffraction can confirm molecular geometry and purity if crystals are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.